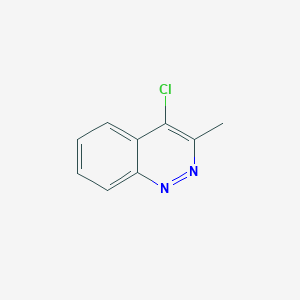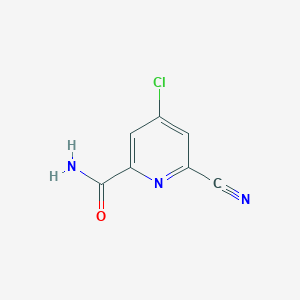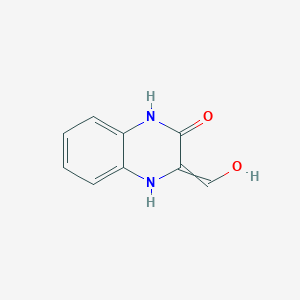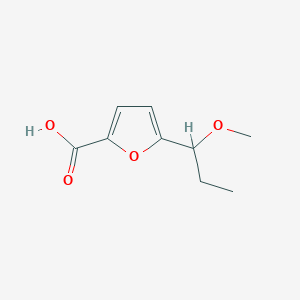
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound characterized by the presence of a chloro-substituted indane ring with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol typically involves the reduction of the corresponding ketone, (6-Chloro-2,3-dihydro-1H-inden-1-one), using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form (6-Chloro-2,3-dihydro-1H-inden-1-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: (6-Chloro-2,3-dihydro-1H-inden-1-yl)aldehyde or (6-Chloro-2,3-dihydro-1H-inden-1-yl)carboxylic acid.
Reduction: (6-Chloro-2,3-dihydro-1H-inden-1-yl)methane.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
科学研究应用
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the chloro-substituted indane ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- (6-Chloro-2,3-dihydro-1H-inden-1-yl)amine
- (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetaldehyde
- (6-Chloro-2,3-dihydro-1H-inden-1-yl)carboxylic acid
Comparison: (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxymethyl group allows for additional hydrogen bonding and can be further functionalized, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC 名称 |
(6-chloro-2,3-dihydro-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C10H11ClO/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8,12H,1-2,6H2 |
InChI 键 |
WZBSGHXIBKAXTD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1CO)C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)






![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)





